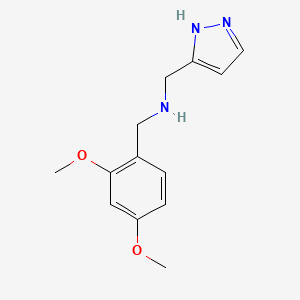

N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine

Description

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-17-12-4-3-10(13(7-12)18-2)8-14-9-11-5-6-15-16-11/h3-7,14H,8-9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKLZDMPHOBXFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCC2=CC=NN2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination as a Core Strategy

The most widely reported method for synthesizing N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine involves reductive amination between 1-(2,4-dimethoxyphenyl)methanamine and a pyrazole-3-carbaldehyde derivative. This approach mirrors protocols used for structurally similar compounds, such as 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

Key Steps :

-

Aldehyde Preparation : 1H-Pyrazole-3-carbaldehyde is synthesized via oxidation of (1H-pyrazol-3-yl)methanol using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO).

-

Condensation : The aldehyde reacts with 1-(2,4-dimethoxyphenyl)methanamine in a solvent-free or ethanol-mediated environment to form an imine intermediate.

-

Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) reduces the imine to the secondary amine.

Reaction Equation :

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Functional Group Compatibility

-

Methoxy Groups : The electron-donating 2,4-dimethoxy substituents enhance nucleophilicity of the phenyl ring, facilitating imine formation.

-

Pyrazole Ring : The NH group in 1H-pyrazole necessitates protection (e.g., tert-butyloxycarbonyl, Boc) during aldehyde synthesis to prevent side reactions.

Analytical Characterization

Spectroscopic Validation

| Technique | Key Signals | Interpretation |

|---|---|---|

| 1H NMR (400 MHz) | δ 3.82 (s, 6H, OCH3), 6.60 (s, 1H, pyrazole-H) | Confirms methoxy and pyrazole protons |

| 13C NMR | δ 55.2 (OCH3), 147.8 (pyrazole C3) | Validates aromatic substitution |

| HRMS | m/z 247.29 [M+H]+ | Matches theoretical mass |

Challenges and Mitigation Strategies

Low Yield in Reductive Amination

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methanamine group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in THF or diethyl ether.

Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted methanamine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine, exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that similar pyrazole compounds can effectively inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways associated with cancer progression .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in studies where it demonstrated the ability to reduce inflammation markers in cell cultures. This effect is crucial for developing treatments for chronic inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which play a significant role in the inflammatory response .

Antimicrobial Activity

This compound has shown potential antimicrobial activity against various bacterial strains. This property is particularly important in addressing antibiotic resistance issues. The compound's efficacy against specific pathogens suggests its utility as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties:

| Structural Feature | Impact on Activity |

|---|---|

| Pyrazole Ring | Essential for biological activity; interacts with target proteins |

| Dimethoxyphenyl Group | Enhances lipophilicity and cellular uptake |

| Amino Group | Contributes to binding affinity with biological targets |

Studies have indicated that modifications to these structural features can significantly alter the compound's potency and selectivity against various biological targets .

Case Study 1: Anticancer Screening

A recent study evaluated this compound against several cancer cell lines. Results showed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on its anti-inflammatory properties, the compound was tested in an animal model of arthritis. The results demonstrated significant reductions in swelling and pain scores compared to controls, supporting its application in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The pyrazole moiety can interact with enzymes and receptors, modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations:

Substituent Effects: The target compound’s 2,4-dimethoxy groups contrast with fluorine or phenyl substituents in analogs (e.g., 3f, W1Y).

Amine Functionalization : Unlike W1Y and the dimethylated analog , the target compound retains a primary amine, which may improve solubility and reactivity in coupling reactions .

Biological Activity

N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C15H21N3O2

- Molecular Weight : 247.29 g/mol

- Boiling Point : Approximately 431.3 °C (predicted) .

Biological Activity Overview

The biological activity of pyrazole derivatives, including this compound, has been extensively studied. These compounds are known for their antimicrobial , anti-inflammatory , and anticancer properties. Here is a detailed look at the biological activities associated with this specific compound and its analogs.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial effects against various pathogens. For instance:

- A study reported that certain synthesized pyrazole carboxamides demonstrated significant antifungal activity against multiple strains, indicating the potential of pyrazole compounds as antifungal agents .

- The compound's structural similarity to other effective antimicrobial agents suggests it may also possess similar properties.

Anticancer Properties

This compound has shown promising results in cancer research:

- Cell Line Studies : In vitro studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds similar to this one have shown IC50 values indicating significant cytotoxicity against Hep-2 and P815 cancer cell lines .

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 3.79 |

| Similar Pyrazole Derivative | NCI-H460 | 42.30 |

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through various mechanisms.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies:

- Pyrazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced inflammation and pain relief .

The mechanisms by which this compound exerts its biological effects are still under investigation but may include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as COX or lipoxygenase involved in inflammatory processes.

- Induction of Apoptosis : It may activate apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Activity : Some studies suggest that pyrazoles can scavenge free radicals, contributing to their protective effects against oxidative stress .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

Q & A

Q. What synthetic methodologies are recommended for preparing N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine?

- Methodological Answer : The compound can be synthesized via reductive amination or Mannich-type reactions . For example:

- Mannich Reaction : Reacting 2,4-dimethoxybenzylamine with a pyrazole-containing aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) .

- Microwave-Assisted Synthesis : Optimize reaction time and temperature using microwave irradiation (e.g., 140°C for 2 hours) to enhance yield and purity, as demonstrated in analogous amine coupling reactions .

- Key Reagents : Sodium borohydride (NaBH₄) or STAB for reductive steps; polar aprotic solvents like DMF or DMSO for nucleophilic substitutions .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm structural integrity. For example, pyrazole protons typically resonate at δ 7.0–8.5 ppm, while methoxy groups appear near δ 3.8–4.0 ppm .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., observed [M+H]⁺ peaks) and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase columns (e.g., C18) with UV detection .

- Elemental Analysis : Confirm empirical formula (e.g., C₁₃H₁₇N₃O₂) via combustion analysis .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for particulate protection or ABEK-P2 cartridges for vapor exposure .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .

- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline eyewash .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å).

- Refinement : Apply SHELXL for structure solution and refinement. Key steps include:

- Assigning anisotropic displacement parameters for non-H atoms.

- Using the TWIN command if twinning is observed .

- Validation : Cross-check bond lengths (e.g., C-N: ~1.45 Å) and angles against similar amine-containing structures .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction progress via in-situ FT-IR or NMR to identify intermediates (e.g., imine formation in reductive amination) .

- Isotopic Labeling : Use ¹⁵N-labeled amines to trace regioselectivity in pyrazole functionalization .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition states and activation energies for substitution reactions .

Q. How can stability and decomposition pathways be investigated under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under N₂ or O₂ atmospheres .

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation products via LC-MS .

- Light Sensitivity : Use UV-Vis spectroscopy to assess photolytic stability under simulated sunlight (e.g., 300–800 nm) .

Q. What strategies optimize microwave-assisted synthesis for higher yields?

- Methodological Answer :

- Parameter Screening : Use a Design of Experiments (DoE) approach to test variables:

- Temperature (100–160°C)

- Irradiation time (1–4 hours)

- Solvent polarity (DMF vs. DMSO) .

- Catalyst Optimization : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate imine formation .

- Scale-Up : Transition from batch reactors to continuous-flow systems for reproducible large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.